molecular formula C11H17ClN2O2S B3027621 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride CAS No. 1352305-13-5

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride

Cat. No.: B3027621
CAS No.: 1352305-13-5
M. Wt: 276.78
InChI Key: MLUWQKOMTQINGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, also known as MSP, is a chemical compound that has gained attention for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a valuable tool for researchers studying the nervous system and related disorders. In

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study focused on the synthesis of novel derivatives related to 1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride, exploring their potential antidepressant and antianxiety activities. These derivatives demonstrated significant effects in behavioral tests, highlighting the chemical's relevance in pharmacological research (J. Kumar et al., 2017).

Metabolic Pathways and Enzymatic Reactions

  • Another study investigated the metabolic pathways of a compound structurally similar to this compound, providing insights into the roles of various enzymes in its oxidative metabolism. This is crucial for understanding the compound's pharmacokinetics and potential interactions (Mette G. Hvenegaard et al., 2012).

Antipsychotic Agent Research

  • Research on (piperazin-1-yl-phenyl)-arylsulfonamides, related to this compound, showed their high affinity for certain serotonin receptors. This finding is significant for developing atypical antipsychotic agents, indicating the compound's potential in mental health treatment research (C. Park et al., 2010).

Anticancer Potential

  • Studies on derivatives of this compound have demonstrated notable anticancer activity. This highlights the compound's potential role in cancer treatment research, especially in the development of new anticancer agents (Kostyantyn Turov, 2020).

Antibacterial and Antimicrobial Activities

  • Research into N-sulfonated derivatives of this compound has shown promising results as antibacterial agents, indicating its potential in combating bacterial infections (M. Abbasi et al., 2020).

Safety and Hazards

The compound has several hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .

Mechanism of Action

Target of Action

Related compounds such as piperazine derivatives have been found to have affinity for α1- and α2-adrenoceptors . These receptors play a crucial role in the nervous system, regulating various physiological processes.

Mode of Action

It’s worth noting that piperazine compounds generally mediate their anthelmintic action by paralyzing parasites . This allows the host body to easily remove or expel the invading organism.

Biochemical Pathways

Piperazine derivatives have been associated with antiarrhythmic and hypotensive activities , suggesting they may influence cardiovascular pathways.

Pharmacokinetics

It’s known that piperazine compounds are partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Related compounds have shown marked antiarrhythmic and hypotensive activities , suggesting potential cardiovascular effects.

Action Environment

It’s known that piperazine readily absorbs water and carbon dioxide from the air , which could potentially influence its stability and action.

Properties

IUPAC Name

1-(3-methylsulfonylphenyl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c1-16(14,15)11-4-2-3-10(9-11)13-7-5-12-6-8-13;/h2-4,9,12H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUWQKOMTQINGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352305-13-5
Record name Piperazine, 1-[3-(methylsulfonyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352305-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(3-(Methylsulfonyl)phenyl)piperazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.